molecular formula C19H13ClN2O3S B1394552 (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one CAS No. 1211932-77-2

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one

Cat. No. B1394552
M. Wt: 384.8 g/mol
InChI Key: WWMOSSKAQFREOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound often involves a series of chemical reactions, with each step carefully controlled to ensure the correct product is formed1. The synthesis process is usually optimized to increase yield, reduce waste, and improve safety1.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry2. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them2.



Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using techniques such as spectroscopy and chromatography. These techniques can provide information about the reaction mechanism, the rate of the reaction, and the products formed31.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various analytical techniques67.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound has been involved in various synthesis processes. For example, it's synthesized from reactions involving compounds like 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide and N-(4-nitrophenyl)maleimide, as indicated by Salian, Narayana, and Sarojini (2017) (Salian, Narayana, & Sarojini, 2017).

Spectroscopic and Quantum Chemical Analysis

  • Spectroscopic Analysis : Investigations into spectroscopic and quantum chemical aspects of related compounds have been conducted, as evidenced by the work of Viji, Revathi, Balachandran, Babiyana, Narayana, and Salian (2020). They focused on analyzing molecules through methods like FT-IR and vibrational spectral techniques (Viji et al., 2020).

Biological Applications

  • Antimicrobial Activity : Compounds with similar structures have been studied for their antimicrobial properties. For instance, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized derivatives that were potent against various microorganisms (Liaras et al., 2011).
  • Anticancer Properties : Some studies have evaluated the anticancer potential of similar compounds. Katariya, Vennapu, and Shah (2021) found that their synthesized compounds exhibited significant anticancer activity against various cancer cell lines (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Studies

  • Drug Development : Molecular docking studies have been essential in understanding the interaction of such compounds with biological targets, aiding in drug development. This was exemplified by the work of Dawane (2022) who conducted a molecular docking study to discover potent drugs (Dawane, 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on safety and hazards is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound89.


properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-12-18(26-19(21-12)14-6-9-15(20)10-7-14)17(23)11-8-13-4-2-3-5-16(13)22(24)25/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMOSSKAQFREOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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